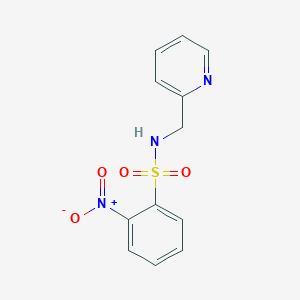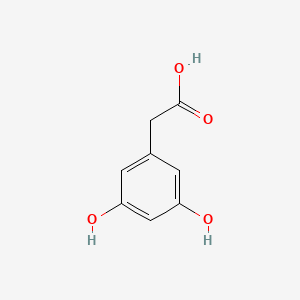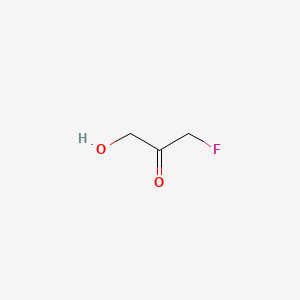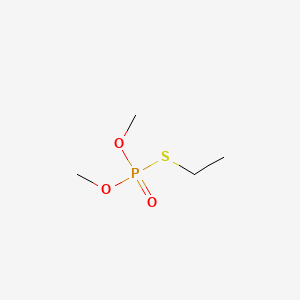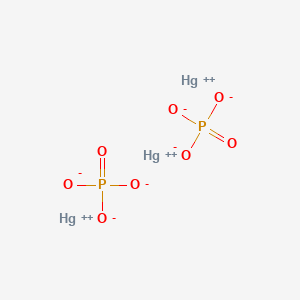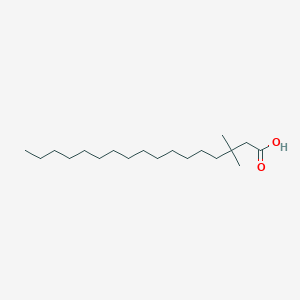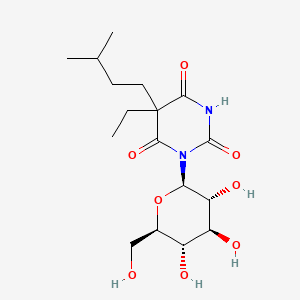
己二酸二乙烯酯
概述
描述
Divinyl adipate is an organic compound with the chemical formula C10H14O4. It is a diester derived from adipic acid and vinyl alcohol. This compound is known for its versatility in various chemical reactions and its applications in polymer chemistry and material science.
科学研究应用
Divinyl adipate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used in the synthesis of biodegradable polyesters and other polymers.
Material Science: It is used in the production of UV-curable materials and other advanced materials.
作用机制
Target of Action
Divinyl adipate (DVA) primarily targets polymer synthesis reactions . It is used as a monomer in the production of polyesters . The compound interacts with other monomers, such as tetraethylene glycol (TEG), in the presence of a biocatalyst like Candida antarctica lipase B (CALB) .
Mode of Action
The interaction of DVA with its targets involves a transesterification reaction . This reaction occurs between DVA and TEG in the presence of CALB as a biocatalyst . The kinetics of this reaction have been studied under solventless conditions at 50 °C . The reaction’s time-dependence was examined with various DVA/TEG ratios .
Biochemical Pathways
The primary biochemical pathway affected by DVA is the polymer synthesis pathway . The transesterification reaction of DVA with TEG leads to the formation of polyesters . These polyesters have applications in various fields, including the production of functionalized polyesters .
Result of Action
The result of DVA’s action is the formation of polyesters . These polyesters can be symmetric or asymmetric telechelic ethylene glycol oligomers . The composition and end group structures of these oligomers can be analyzed using techniques like MALDI-ToF mass spectrometry .
Action Environment
The action of DVA is influenced by environmental factors such as temperature and the presence of a catalyst . The transesterification reaction of DVA with TEG is carried out at 50 °C under solventless conditions . The presence of a biocatalyst, such as CALB, is also necessary for the reaction .
生化分析
Biochemical Properties
Divinyl adipate plays a significant role in biochemical reactions, particularly in the field of polymer chemistry. One notable interaction involves the enzyme Candida antarctica lipase B, which catalyzes the transesterification of divinyl adipate with tetraethylene glycol under solventless conditions . This reaction results in the formation of symmetric and asymmetric telechelic ethylene glycol oligomers. The nature of this interaction is primarily enzymatic, where Candida antarctica lipase B acts as a biocatalyst to facilitate the reaction.
Cellular Effects
The effects of divinyl adipate on various types of cells and cellular processes are diverse. In the context of tissue engineering, divinyl adipate has been used to create biocompatible poly(glycerol adipate) elastomers . These elastomers have shown excellent potential for soft tissue applications, such as blood vessels, heart valves, cartilage, and tendons. The presence of divinyl adipate in these elastomers influences cell function by promoting good cell adherence and differentiation, particularly in embryonic mouse fibroblasts, which differentiate into neuron-like cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of divinyl adipate can change over time. Studies have shown that the stability and degradation of divinyl adipate are influenced by factors such as temperature and reaction conditions . For example, the transesterification reaction with tetraethylene glycol is time-dependent, with different reaction times leading to varying compositions of the resulting oligomers. Long-term effects on cellular function have also been observed, particularly in the context of biocompatible elastomers, where divinyl adipate contributes to the stability and mechanical properties of the material.
Metabolic Pathways
Divinyl adipate is involved in various metabolic pathways, particularly those related to esterification and transesterification reactions. The enzyme Candida antarctica lipase B plays a crucial role in these pathways by catalyzing the formation of new ester bonds involving divinyl adipate . This interaction highlights the importance of divinyl adipate in metabolic flux and the regulation of metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
Divinyl adipate can be synthesized through the transesterification of adipic acid with vinyl alcohol. One common method involves the use of Candida antarctica lipase B (CALB) as a biocatalyst at 50°C under solventless conditions . The reaction typically involves mixing divinyl adipate with tetraethylene glycol in specific molar ratios to achieve the desired end products .
Industrial Production Methods
In industrial settings, divinyl adipate is produced through similar transesterification processes, often using biocatalysts to ensure high efficiency and selectivity. The reaction conditions are optimized to minimize polycondensation and maximize the yield of the desired product .
化学反应分析
Types of Reactions
Divinyl adipate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between divinyl adipate and other alcohols or polyols.
Polycondensation: This reaction can occur under specific conditions, leading to the formation of polymers.
Common Reagents and Conditions
Reagents: Tetraethylene glycol, Candida antarctica lipase B (CALB), and other alcohols or polyols.
Conditions: Reactions are typically carried out at 50°C under solventless conditions to ensure high efficiency and selectivity.
Major Products Formed
Telechelic Tetraethylene Glycol Oligomers: These are formed through the transesterification of divinyl adipate with tetraethylene glycol.
Poly(glycerol adipate): This polymer is formed through the polycondensation of divinyl adipate with glycerol.
相似化合物的比较
Similar Compounds
Poly(glycerol adipate): A polymer derived from divinyl adipate and glycerol.
Tetraethylene Glycol Oligomers: Formed through the transesterification of divinyl adipate with tetraethylene glycol.
Uniqueness
Divinyl adipate is unique due to its ability to undergo both transesterification and polycondensation reactions, making it a versatile compound in polymer chemistry and material science. Its biocompatibility and ability to form biodegradable polymers further enhance its applications in biomedicine and material science .
属性
IUPAC Name |
bis(ethenyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQAAQZDDMEFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074248 | |
| Record name | Hexanedioic acid, diethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4074-90-2 | |
| Record name | Divinyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Divinyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, diethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Divinyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIVINYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D145740345 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

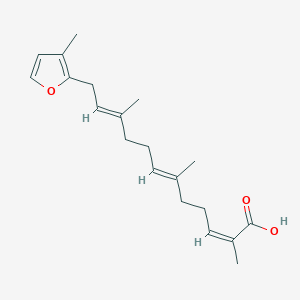
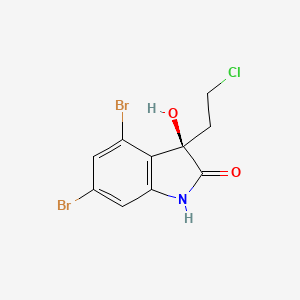
![2-[4-(4-Fluorophenyl)sulfonyl-1-piperazinyl]-4-(3-methoxyphenyl)thiazole](/img/structure/B1218133.png)
![2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide](/img/structure/B1218135.png)
![1-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1218137.png)
